molecular formula C21H22N6O2 B11031354 N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11031354
M. Wt: 390.4 g/mol
InChI Key: JVJGTUGFPITGOC-UHFFFAOYSA-N
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Description

N-[3-(1H-Benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a heterocyclic compound featuring two distinct pharmacophores: a benzimidazole moiety and a benzotriazinone group connected via a propyl-butanamide linker. The benzimidazole unit, a bicyclic structure with two nitrogen atoms, is known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity . The benzotriazinone group, a triazinyl derivative with a ketone functionality, is associated with diverse biological activities, including enzyme inhibition and pesticidal properties .

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C21H22N6O2/c28-20(22-13-5-11-19-23-17-9-3-4-10-18(17)24-19)12-6-14-27-21(29)15-7-1-2-8-16(15)25-26-27/h1-4,7-10H,5-6,11-14H2,(H,22,28)(H,23,24)

InChI Key

JVJGTUGFPITGOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and benzotriazine intermediates separately, followed by their coupling through a series of condensation and substitution reactions.

    Benzimidazole Synthesis: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Benzotriazine Synthesis: The benzotriazine ring can be formed by the cyclization of appropriate hydrazine derivatives with carboxylic acids or esters.

    Coupling Reaction: The final step involves the coupling of the benzimidazole and benzotriazine intermediates through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the benzimidazole or benzotriazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential pharmacological activities could be explored for therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and benzotriazine moieties can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituent on Butanamide Molecular Formula Molecular Weight Key Features Synthesis Route
Target Compound 3-(1H-Benzimidazol-2-yl)propyl C25H26N6O2* 446.55 Benzimidazole-propyl linker; benzotriazinone Likely coupling of benzotriazinone precursor with benzimidazole-propylamine
Y042-7618 () (1S)-2-methyl-1-[1-(propan-2-yl)... C25H30N6O2 446.55 Branched alkyl-benzimidazole; benzotriazinone Undisclosed, but likely similar to target compound
Compound 14a () Ethyl C13H14N4O2 266.28 Simple alkyl substituent; benzotriazinone Isatin → benzotriazinone precursor + ethylamine
Compound 14n () Phenyl C19H16N4O2 332.36 Aromatic substituent; benzotriazinone Isatin → benzotriazinone precursor + aniline
Azinphos-methyl () O,O-dimethyl ester C10H12N3O3PS2 317.38 Organophosphate ester; benzotriazinone-methylthiol Phosphorylation of benzotriazinone-methylthiol
N-[3-(Benzotriazol-1-yl)propyl] derivatives () Benzotriazol-1-ylpropyl Varies Varies Benzotriazole substituent; azetidinecarboxamide Benzotriazole + propylamine + azetidinecarboxamide coupling

Key Differences and Implications

Synthetic Routes: The target compound likely shares a benzotriazinone synthesis pathway with ’s derivatives (via isatin oxidation and diazotization) but diverges in the coupling step, where benzimidazole-propylamine replaces alkyl/aniline amines . Azinphos-methyl () utilizes a phosphorodithioate esterification step, highlighting the benzotriazinone’s versatility in agrochemical design .

Biological Relevance: Benzotriazinone-carboxamides () and benzotriazole-azetidinecarboxamides () demonstrate antimicrobial activity, suggesting the target compound may share similar applications . The benzimidazole moiety, prevalent in antiviral and anticancer agents, could enhance the target compound’s interaction with biological targets compared to simpler derivatives .

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